5-Boronoisophthalic acid
Overview
Description
5-Boronoisophthalic acid (5-BIPA) is an organic compound that belongs to the boron-containing family of isophthalic acids. It is a white, crystalline solid with a molecular weight of 209.95 g/mol . 5-BIPA is a versatile compound used in a variety of applications, ranging from chemical synthesis to biomedical research.
Synthesis Analysis
The synthesis of 5-Boronoisophthalic acid involves the use of boric acid to tune the optical properties of lanthanide metal–organic frameworks (LMOFs) for dual-fluorescence emission . The LMOFs are prepared with 5-boronoisophthalic acid (5-bop) and Eu 3+ ions as the precursors . Another method involves the simple mixing of a reaction mixture of Tb/Eu salts and 5-boronoisophthalic acid (5-bop) in the presence of triethylamine (TEA) at room temperature .Molecular Structure Analysis
The molecular formula of 5-Boronoisophthalic acid is C8H7BO6 . The exact mass is 210.0335681 g/mol . The structure of 5-Boronoisophthalic acid is complex, with a high complexity score of 244 .Chemical Reactions Analysis
5-Boronoisophthalic acid is used in the creation of LMOFs for dual-fluorescence emission . The emission mechanism study indicates that 5-bop is excited with UV photons to produce its triplet state, which then excites Eu 3+ ions for their red emission . This is the general story of the antenna effect, but electron-deficient boric acid decreases the energy transfer efficiency from the triplet state of 5-bop to Eu 3+ ions .Physical And Chemical Properties Analysis
5-Boronoisophthalic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 590.7±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 92.7±3.0 kJ/mol . The flash point is 311.1±32.9 °C . The index of refraction is 1.631 .Scientific Research Applications
1. Fluorescence Detection in Lanthanide Metal-Organic Frameworks
5-Boronoisophthalic acid (5-bop) has been used to tune the optical properties of lanthanide metal-organic frameworks (LMOFs), enhancing their selectivity for the detection of fluoride ions. This is achieved through a dual-fluorescence emission mechanism, where 5-bop is excited to produce its triplet state, exciting Eu3+ ions for red emission. This method offers high selectivity and a low detection limit for aqueous fluoride ions detection (Yang et al., 2017).
2. Glycoprotein Capture and Release
5-Boronoisophthalic acid serves as an effective affinity ligand for the selective capture and release of glycoproteins near physiological pH. It addresses challenges like high binding pH and weak affinity often associated with boronate affinity materials, making it suitable for fast binding and elution kinetics of glycoproteins, crucial in avoiding their degradation and deactivation (Ali et al., 2021).
3. Electrochemiluminescence in Immunoassay
In clinical diagnosis, LMOFs prepared from 5-boronoisophthalic acid and Eu (III) ions have been utilized as signal emitters in electrochemiluminescence (ECL) immunoassay. This application enables highly efficient and selective detection of disease markers, offering a lower minimum detectable limit and reduced probability of false positives/negatives (Wang et al., 2020).
4. Metal–Organic Framework Gels
5-Boronoisophthalic acid is key in preparing metal–organic framework (MOF) gels with intrinsic emission color, involving Eu3+, Tb3+, and/or Dy3+ ions. These gels exhibit trichromatic fluorescence and are capable of full-color emissions, offering potential applications in sensing and materials science (Chen et al., 2018).
5. Selective Fluorescent Chemosensors
The interaction of boronic acid, like 5-boronoisophthalic acid, with cis-diol compounds is utilized in developing selective fluorescent chemosensors. These sensors are significant for probing carbohydrates, L-dopamine, fluoride, and various ions, offering insights into the fluorescence properties and mechanisms of boronic acid sensors (Huang et al., 2012).
6. Lab-on-Metal-Organic Frameworks (MOFs)
5-Boronoisophthalic acid plays a role in multitarget fluorescence detection within Lab-on-MOFs systems. This method allows for the color-coded detection of various targets, including metal ions and biomolecules, under single wavelength excitation, thereby simplifying sensing procedures and enhancing integration degree (Wang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-boronobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXMCXNZRXUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656890 | |
Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Boronoisophthalic acid | |
CAS RN |
881302-73-4 | |
Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DICARBOXYPHENYLBORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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